4-Hydroxy-L-proline benzyl ester hydrochloride CAS 62147-27-7 properties
4-Hydroxy-L-proline benzyl ester hydrochloride CAS 62147-27-7 properties
Technical Whitepaper: 4-Hydroxy-L-proline Benzyl Ester Hydrochloride Advanced Protocols for Peptide Synthesis and Collagen Mimetic Development
Executive Summary
4-Hydroxy-L-proline benzyl ester hydrochloride (CAS 62147-27-7), often abbreviated as H-Hyp-OBzl·HCl , is a critical intermediate in the synthesis of collagen-related peptides and pharmaceutical peptidomimetics. By masking the C-terminal carboxylic acid with a benzyl group, this compound allows for precise, regioselective elongation of the peptide chain at the N-terminus while preserving the side-chain hydroxyl group's integrity.
This guide provides a comprehensive technical analysis of H-Hyp-OBzl·HCl, detailing its physicochemical properties, validated synthesis protocols, and application in solid-phase and solution-phase peptide synthesis (SPPS).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
The introduction of the hydroxyl group at the 4-position of the pyrrolidine ring significantly alters the physical properties compared to its non-hydroxylated counterpart (L-proline benzyl ester), increasing both melting point and polarity due to additional hydrogen bonding capabilities.
| Property | Specification |
| Chemical Name | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid benzyl ester hydrochloride |
| CAS Number | 62147-27-7 |
| Molecular Formula | C₁₂H₁₅NO₃[1][2][3][4] · HCl |
| Molecular Weight | 257.71 g/mol |
| Melting Point | 162–165 °C (Distinct from Proline analog ~144 °C) |
| Optical Rotation | [α]²⁰/D −37° ± 2° (c=1 in Methanol) |
| Solubility | Highly soluble in water, methanol, ethanol; sparing in ether. |
| Appearance | White to off-white crystalline powder |
| Hygroscopicity | High (Requires desiccated storage) |
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of H-Hyp-OBzl·HCl relies on the Fischer Speier esterification utilizing thionyl chloride (SOCl₂) as a dehydrating agent and source of anhydrous HCl. This method is preferred over acid-catalyzed reflux (e.g., p-TsOH) for its ability to drive the equilibrium to completion and directly yield the hydrochloride salt.
Reaction Mechanism
The reaction proceeds via the in situ generation of an acyl chloride intermediate or an activated protonated alcohol species. The thionyl chloride reacts with benzyl alcohol to generate HCl and sulfinyl intermediates, which catalyze the attack of the benzyl alcohol oxygen on the carbonyl carbon of the L-hydroxyproline.
Figure 1: Acid-catalyzed esterification pathway using thionyl chloride.
Validated Synthesis Protocol
Note: This protocol requires a fume hood due to SOCl₂ vapors.
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Preparation: Chill 100 mL of anhydrous benzyl alcohol (BnOH) to 0°C in a round-bottom flask under nitrogen atmosphere.
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Activation: Dropwise add 12 mL of thionyl chloride (SOCl₂) over 30 minutes. Maintain temperature <5°C to prevent side reactions.
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Addition: Add 10.0 g of finely powdered trans-4-hydroxy-L-proline. The solution may become turbid.
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Reaction: Allow the mixture to warm to room temperature, then heat to 40°C for 4 hours. The solution should become clear.
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Precipitation: Cool the mixture to room temperature and slowly pour into 800 mL of cold diethyl ether or methyl tert-butyl ether (MTBE) with vigorous stirring.
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Isolation: Filter the white precipitate. Wash the cake 3x with ether to remove residual benzyl alcohol and acidity.
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Drying: Dry under high vacuum over P₂O₅ or KOH pellets to remove traces of HCl and moisture.
Application in Peptide Synthesis
H-Hyp-OBzl·HCl is primarily used as a C-terminal building block . The benzyl ester (OBzl) is stable to the acidic conditions used to remove Boc groups (TFA/DCM) but is cleaved by catalytic hydrogenation (H₂/Pd) or strong acids like HF/TFMSA. This orthogonality makes it ideal for Boc-chemistry SPPS or solution-phase convergent synthesis.
Coupling Workflow (Solution Phase)
To couple H-Hyp-OBzl·HCl with an N-protected amino acid (e.g., Boc-Gly-OH):
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Neutralization: The HCl salt must be neutralized in situ to release the free amine nucleophile.
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Reagent: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
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Stoichiometry: 1.0 eq Amine Salt : 1.1 eq Base.
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Activation: Activate the incoming carboxylic acid (Boc-Gly-OH) using EDC/HOBt or HATU.
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Coupling: Mix the activated acid with the neutralized Hyp ester. Stir at RT for 2–4 hours.[5]
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Workup: Wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine.
Figure 2: Workflow for peptide coupling and selective deprotection.
Critical Considerations
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O-Acylation: The unprotected hydroxyl group on the proline ring is a weak nucleophile but can undergo O-acylation if highly reactive species (e.g., acid chlorides) are used without care. Using mild activation (EDC/HOBt) minimizes this side reaction.
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Racemization: Proline derivatives are generally resistant to racemization, but excessive base during neutralization should be avoided.
Handling, Stability, and QC
Storage and Stability
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Hygroscopicity: The HCl salt is hygroscopic. Exposure to moisture can lead to hydrolysis of the ester or clumping.
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Storage: Store at 2–8°C in a tightly sealed container. For long-term storage, keep under argon or nitrogen.
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Shelf Life: 24 months if stored properly (desiccated).
Quality Control Parameters
Researchers should verify the following before use in critical syntheses:
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1H NMR (DMSO-d6): Confirm benzyl protons (~5.2 ppm, s, 2H) and aromatic ring protons (~7.3-7.4 ppm).
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HPLC Purity: ≥98%. Impurities often include free benzyl alcohol or hydrolyzed L-hydroxyproline.
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Water Content (Karl Fischer): Should be <1.0% to ensure accurate stoichiometry.
Safety and Toxicology
GHS Classification:
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Skin Irritation (Category 2): Causes skin irritation.
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Eye Irritation (Category 2A): Causes serious eye irritation.
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STOT-SE (Category 3): May cause respiratory irritation.
Handling Precautions:
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Wear nitrile gloves and safety goggles.
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Handle in a fume hood to avoid inhaling dust.
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In case of contact, wash immediately with soap and water.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24862432, L-Proline, 4-hydroxy-, phenylmethyl ester, hydrochloride. Retrieved from [Link]
